molecular formula C11H18Si B108486 [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane CAS No. 17988-44-2

[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane

Cat. No.: B108486
CAS No.: 17988-44-2
M. Wt: 178.35 g/mol
InChI Key: VDHSOMUGLNLVQN-UHFFFAOYSA-N
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Description

[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane: is an organic compound with the molecular formula C11H18Si . It is a versatile chemical used in various scientific research fields due to its unique structure, which allows for diverse applications. This compound is particularly valuable in organic synthesis and material science.

Mechanism of Action

Target of Action

The primary targets of [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane are currently unknown. This compound is a novel building block in organic synthesis

Mode of Action

As a building block in organic synthesis, it’s likely that its interactions with other molecules depend on the specific reactions it’s involved in .

Result of Action

Given its role as a building block in organic synthesis , it’s plausible that its effects would largely depend on the specific context of its use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane typically involves the reaction of cyclohex-1-en-1-ylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include and .

    Reduction: This compound can be reduced using reducing agents such as or to yield different reduced forms.

    Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: It is being explored for its role in the development of treatments for diseases such as Alzheimer’s, cancer, and inflammation.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable component in the manufacturing of high-performance materials.

Comparison with Similar Compounds

  • [2-(Cyclohex-1-en-1-yl)vinyl]trimethylsilane
  • [2-(Cyclohex-1-en-1-yl)ethynyl]triethylsilane
  • [2-(Cyclohex-1-en-1-yl)ethynyl]dimethylsilane

Comparison: Compared to these similar compounds, [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane is unique due to its specific combination of cyclohexenyl and ethynyl groups attached to a trimethylsilyl moiety. This unique structure imparts distinct reactivity and properties, making it particularly valuable in applications requiring precise chemical modifications .

Properties

IUPAC Name

2-(cyclohexen-1-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h7H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHSOMUGLNLVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17988-44-2
Record name (1-Cyclohexen-1-ylethynyl)trimethylsilane
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